molecular formula C30H30N2O2 B12216006 5-propanoyl-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

5-propanoyl-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B12216006
M. Wt: 450.6 g/mol
InChI Key: HJMQGGILRMXYCF-UHFFFAOYSA-N
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Description

5-propanoyl-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This specific compound is characterized by its unique structure, which includes a benzodiazepine core with additional functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propanoyl-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the propanoyl and p-tolyl groups. Common synthetic routes may involve:

    Cyclization reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of p-tolyl groups via electrophilic aromatic substitution.

    Acylation reactions: Addition of the propanoyl group through Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-propanoyl-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-propanoyl-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

    Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Inhibiting enzymes: Affecting the activity of enzymes involved in metabolic pathways.

    Altering cellular pathways: Influencing signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar core structure but different functional groups.

    Lorazepam: Another benzodiazepine with distinct pharmacological properties.

    Clonazepam: Known for its anticonvulsant effects.

Uniqueness

5-propanoyl-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is unique due to its specific functional groups, which may impart distinct chemical and biological properties compared to other benzodiazepines. Its unique structure may lead to different interactions with molecular targets and potentially novel therapeutic applications.

Properties

Molecular Formula

C30H30N2O2

Molecular Weight

450.6 g/mol

IUPAC Name

6,9-bis(4-methylphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H30N2O2/c1-4-28(34)32-26-8-6-5-7-24(26)31-25-17-23(21-13-9-19(2)10-14-21)18-27(33)29(25)30(32)22-15-11-20(3)12-16-22/h5-16,23,30-31H,4,17-18H2,1-3H3

InChI Key

HJMQGGILRMXYCF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC4=CC=CC=C41)C5=CC=C(C=C5)C

Origin of Product

United States

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